molecular formula C17H26N2O2S B5547265 [(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol

[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol

Cat. No. B5547265
M. Wt: 322.5 g/mol
InChI Key: MKOGTLCJGXMHMP-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol is a useful research compound. Its molecular formula is C17H26N2O2S and its molecular weight is 322.5 g/mol. The purity is usually 95%.
The exact mass of the compound [(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol is 322.17149925 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Nucleophile-Assisted Cyclization: The compound has been utilized in the synthesis of tetrahydropyridines, demonstrating its potential in creating pharmacophore scaffolds (Matouš et al., 2020).
  • Catalytic Methods: It serves as a catalyst in the synthesis of various compounds, such as fulvenes, showcasing its versatility in chemical reactions (Coşkun & Erden, 2011).
  • Formation of Complex Structures: This compound is involved in forming complex structures like pyrrolidine-methanamines, which are significant in pharmaceutical research, especially as potential substance P antagonists (Knoops et al., 1997).

Organic Chemistry and Molecular Interactions

  • Organometallic Chemistry: It plays a role in forming organometallic complexes, contributing to the study of molecular interactions and bonding (Anderson et al., 2013).
  • Synthesis of Heterocycles: Its applications extend to the synthesis of heterocycles, particularly those containing piperidine and pyridine rings, which are crucial in medicinal chemistry (Zhang et al., 2020).

Material Science and Photovoltaic Research

  • Enhancement of Polymer Solar Cells: It is used in the treatment of materials for polymer solar cells, indicating its role in improving energy efficiency and material properties (Zhou et al., 2013).

Electrochemical Applications

  • Electrochemical Oxidation: This compound is significant in the electrochemical oxidation studies, providing insights into the mechanisms of electron transfer and chemical transformations (Ueno & Umeda, 1992).

Nonlinear Optical Properties

  • Nonlinear Optical Research: It is utilized in the synthesis of pyridinium salts, which are studied for their nonlinear optical properties, a critical aspect in optical communication technologies (Li et al., 2012).

Photophysical and Photovoltaic Studies

  • Photophysical Studies: The compound finds use in photophysical studies, aiding in understanding light-induced electronic processes, which are fundamental in photovoltaics and photochemistry research (Mitsumoto & Nitta, 2004).

properties

IUPAC Name

[(3R,5R)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-(5-methylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-13-6-16(12-22-13)17(21)19-9-14(7-15(10-19)11-20)8-18-4-2-3-5-18/h6,12,14-15,20H,2-5,7-11H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOGTLCJGXMHMP-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)N2CC(CC(C2)CO)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CS1)C(=O)N2C[C@H](C[C@H](C2)CO)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,5R)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-(5-methylthiophen-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.